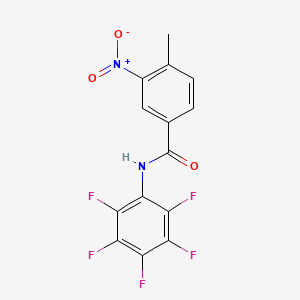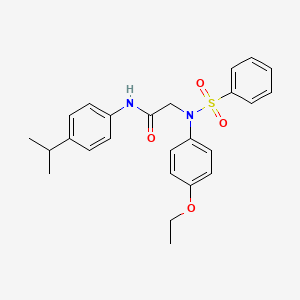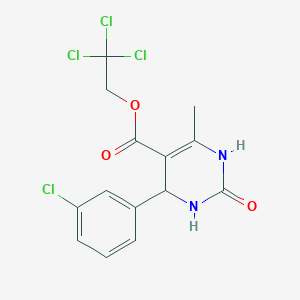![molecular formula C16H15NO3 B5120623 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained attention from the scientific community due to its potential use in various research applications. This compound is also known as NSC-663284 and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have other biochemical and physiological effects. Studies have shown that this compound can induce autophagy, which is a process that involves the degradation of damaged or dysfunctional cellular components. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
実験室実験の利点と制限
One advantage of using 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, this compound has been found to be effective against cancer cells that are resistant to other chemotherapeutic agents. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione could focus on its potential use in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, studies could investigate the use of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has shown promise in cancer research. Its mechanism of action and physiological effects have been extensively studied, and it has been found to have advantages and limitations for lab experiments. Future research on this compound could lead to the development of new treatments for cancer and other diseases.
合成法
The synthesis method of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex process that involves several steps. The first step is the condensation of 2-nitrobenzaldehyde and butylamine in the presence of ethanol. This reaction forms 2-nitro-N-butylbenzamide, which is then reduced using Raney nickel and hydrogen gas to form N-butyl-2-aminobenzamide. The final step involves the cyclization of N-butyl-2-aminobenzamide using trifluoroacetic acid, which results in the formation of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.
科学的研究の応用
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential use in cancer research. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and ovarian cancer. Additionally, it has been found to induce apoptosis in cancer cells, which is a process that leads to cell death.
特性
IUPAC Name |
2-butoxybenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-3-10-20-17-15(18)12-8-4-6-11-7-5-9-13(14(11)12)16(17)19/h4-9H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKFSKZGHYPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Butoxy-benzo[de]isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate](/img/structure/B5120573.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)



![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)